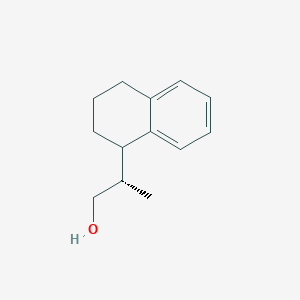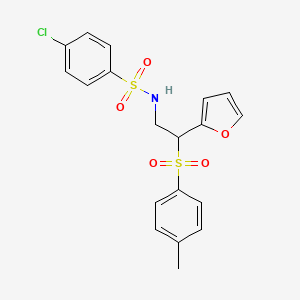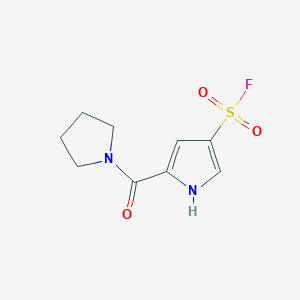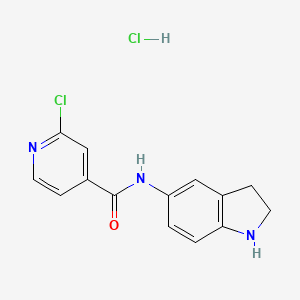
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is a chemical compound that belongs to the family of naphthalene derivatives. It has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The exact mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various receptors and enzymes in the body. For example, it has been shown to bind to the cannabinoid receptor and modulate its signaling pathway. It has also been reported to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has been reported to have analgesic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its structure can be confirmed using various analytical techniques, such as NMR and mass spectrometry. However, one of the limitations of using (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its interactions with various receptors and enzymes in the body, and to develop new ligands based on its structure. In addition, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol can be used as a building block for the synthesis of various bioactive molecules, which can be further tested for their pharmacological activities. Furthermore, the use of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol in material science and nanotechnology can also be explored.
Synthesemethoden
The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol can be achieved through several methods. One of the most common methods is the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding carboxylic acid using borane-tetrahydrofuran complex. The yield and purity of the product can be improved by using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been investigated as a potential ligand for various receptors, such as the cannabinoid receptor and the dopamine receptor. In addition, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has been used as a building block for the synthesis of various bioactive molecules.
Eigenschaften
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDICDLNVDCNAA-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)
![N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2562477.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)


![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)


![2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2562491.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2562496.png)